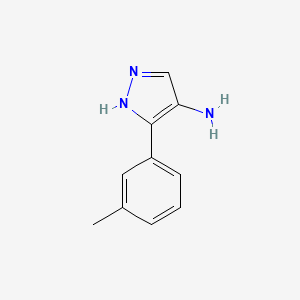

1H-Pyrazol-4-amine, 3-(3-methylphenyl)-

Description

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is a pyrazole-based compound featuring a 3-methylphenyl substituent at the 3-position and an amino group at the 4-position of the pyrazole ring. The 3-methylphenyl group introduces steric bulk and electron-donating effects, while the 4-amino group enhances hydrogen-bonding capacity, influencing solubility and molecular interactions .

Properties

CAS No. |

91857-96-4 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(3-methylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-7-3-2-4-8(5-7)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |

InChI Key |

GCHHQBUSOJUHCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoylacetonitrile with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol .

Industrial Production Methods

Industrial production of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound fits well into the binding pockets of these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- and its analogs:

Key Structural Differences and Implications

Substituent Effects: Halogen vs. Methyl Groups: The 4-chlorophenyl group in ’s compound increases lipophilicity and may enhance membrane permeability compared to the 3-methylphenyl group in the target compound. Heteroaromatic Systems: Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine incorporate pyridinyl rings, which improve water solubility and enable π-π stacking interactions in biological targets.

Amino Group Positioning: The 4-amino group in the target compound contrasts with the 3-amino group in 1,5-disubstituted pyrazole-3-amine derivatives . Positional differences influence hydrogen-bonding networks and interactions with enzymatic active sites.

Functional Group Diversity :

- Sulfonamide and fluorophenyl groups in ’s derivatives enhance metabolic stability and target selectivity, whereas the target compound’s simpler structure may prioritize synthetic accessibility.

Biological Activity

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- (CAS No. 91857-96-4) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- IUPAC Name : 3-(3-methylphenyl)-1H-pyrazol-4-amine

The biological activity of 1H-Pyrazol-4-amine, 3-(3-methylphenyl)- is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives often function as inhibitors of enzymes involved in inflammatory processes and cancer progression. The specific mechanisms include:

- Inhibition of Cyclooxygenase (COX) : Many pyrazole compounds exhibit COX-inhibitory activity, which is crucial for their anti-inflammatory effects.

- Antioxidant Activity : These compounds may scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Kinase Activity : Certain pyrazoles can inhibit kinases involved in cell signaling pathways associated with cancer cell proliferation.

Biological Activities

1H-Pyrazol-4-amine, 3-(3-methylphenyl)- has been studied for various biological activities:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation. In studies comparing various compounds, 1H-Pyrazol-4-amine demonstrated a notable decrease in inflammatory markers in vitro.

Anticancer Potential

Several studies have evaluated the anticancer properties of pyrazole derivatives. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines (e.g., HepG2 and A549), showing significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.

Enzyme Inhibition

The compound has been reported to inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism. The inhibition was characterized by:

- IC50 Values : Studies showed IC50 values around 40 nM for MAO inhibition, indicating strong potency compared to other known inhibitors.

Research Findings and Case Studies

| Study | Methodology | Findings |

|---|---|---|

| Bandgar et al. (2009) | Synthesis and evaluation of pyrazole derivatives | Identified anti-inflammatory activity superior to diclofenac sodium and celecoxib. |

| Zheng et al. (2022) | Anticancer assays on various cell lines | Significant cytotoxicity against HepG2 and A549 with IC50 values between 5-15 µM. |

| Recent Review on Pyrazoles (2022) | Analysis of structure-activity relationships | Highlighted the importance of substituents on the phenyl ring for enhancing biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.